

Molecular structure of 3-Ethyl-5-methylheptane

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Compound of Interest

Compound Name: 3-Ethyl-5-methylheptane

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An In-Depth Technical Guide to the Molecular Structure of **3-Ethyl-5-methylheptane**

Introduction

3-Ethyl-5-methylheptane is a saturated, branched-chain alkane with the chemical formula $C_{10}H_{22}$.^{[1][2][3]} As a member of the decane isomer group, it is a hydrocarbon primarily of interest in the study of organic chemistry, fuel composition, and as a reference compound in analytical chemistry.^[4] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and analytical characterization for researchers, scientists, and professionals in drug development who may encounter this or similar aliphatic structures.

Molecular Structure and Nomenclature

The systematic IUPAC name for this compound is **3-Ethyl-5-methylheptane**.^{[2][5]} The nomenclature is derived from its parent chain, a heptane molecule, which consists of seven carbon atoms.^{[6][7]} The carbon chain is numbered starting from the end that gives the substituents the lowest possible locants.^[5] Consequently, an ethyl group ($-CH_2CH_3$) is attached to the third carbon atom, and a methyl group ($-CH_3$) is attached to the fifth carbon atom.^{[5][6]}

Synonyms for this compound include 5-ethyl-3-methylheptane, although this is not the preferred IUPAC name as it violates the lowest locant rule.^{[3][8][9]}

Figure 1: 2D skeletal structure of **3-Ethyl-5-methylheptane**.

Physicochemical and Analytical Data

The fundamental properties of **3-Ethyl-5-methylheptane** are summarized below. These data are critical for its identification and handling in a laboratory setting.

Property	Value	Source
Molecular Formula	C10H22	[1][2][3]
Molecular Weight	142.28 g/mol	[1][2][4]
Exact Mass	142.172150702 Da	[1][2]
CAS Registry Number	52896-90-9	[1][2][3][10]
IUPAC Standard InChI	InChI=1S/C10H22/c1-5-9(4)8-10(6-2)7-3/h9-10H,5-8H2,1-4H3	[2][3]
IUPAC Standard InChIKey	VXARVYMIZCGZGG-UHFFFAOYSA-N	[2][3]
Canonical SMILES	CCC(C)CC(CC)CC	[2][4]
Boiling Point	161 °C	[4]
Complexity	62.4	[1]
Rotatable Bond Count	5	[1]

Spectroscopic and Chromatographic Information

Spectroscopic data is essential for the unambiguous identification of **3-Ethyl-5-methylheptane**. Public databases indicate the availability of mass spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra for this compound.[2][3]

The NIST Chemistry WebBook and PubChem provide mass spectrometry data, typically obtained through electron ionization (GC-MS).[2][3][11] This technique is fundamental for determining the fragmentation pattern and molecular weight of the compound.

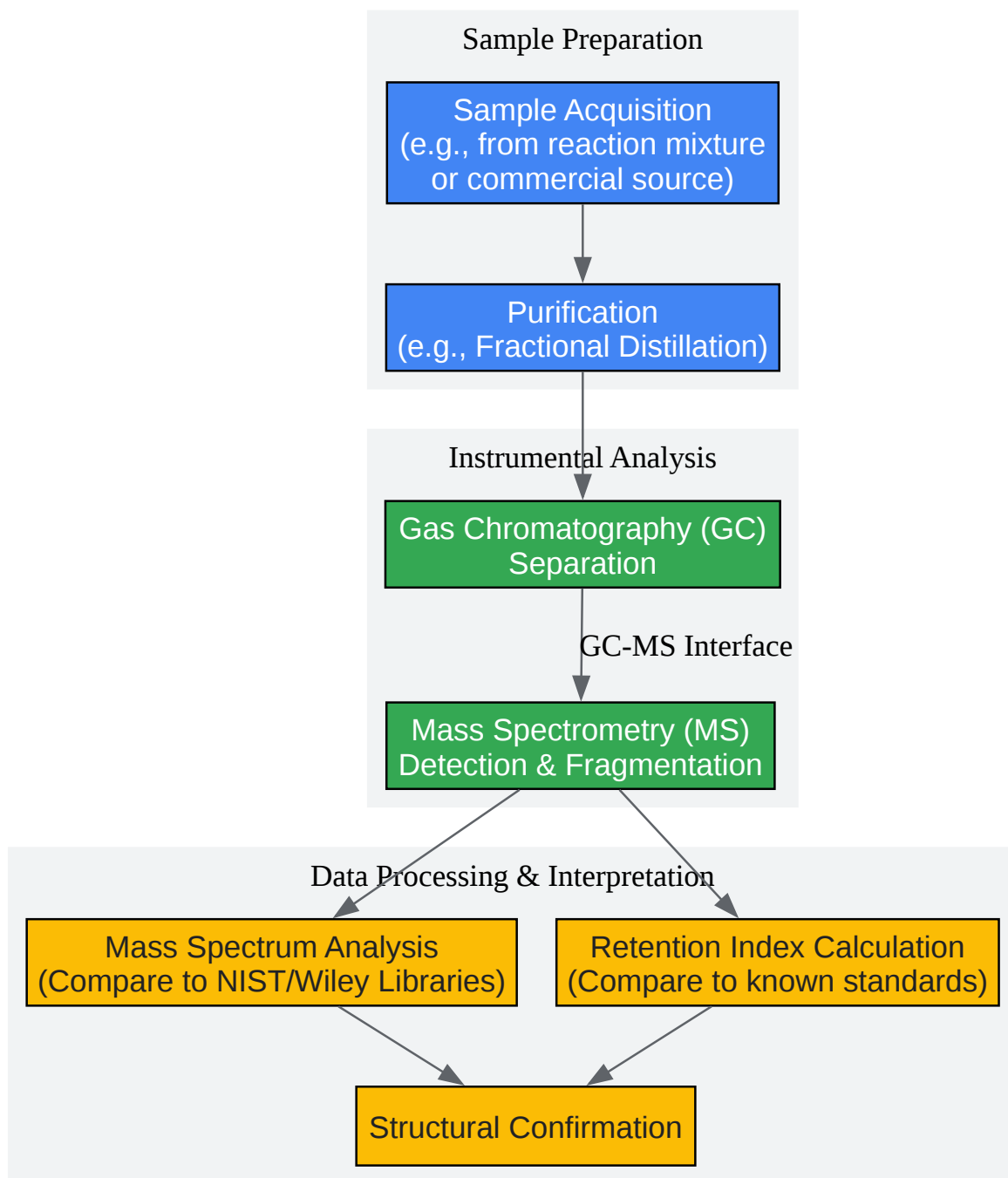
Gas chromatography is a key analytical technique for separating and identifying volatile compounds like **3-Ethyl-5-methylheptane**.^{[3][8]} The Kovats Retention Index is a standardized measure used in gas chromatography to normalize retention times.

Chromatography Data	Value	Conditions
Kovats Retention Index	938, 949.3, 924, 949	Standard non-polar column
Kovats Retention Index	928, 924	Semi-standard non-polar column

Data sourced from PubChem, originally compiled by the NIST Mass Spectrometry Data Center.^[2]

Experimental Protocols: A Generalized Workflow

While specific, detailed experimental protocols for the synthesis of **3-Ethyl-5-methylheptane** are not widely published due to its nature as a simple alkane, a general workflow for its analysis and characterization is outlined below. This workflow is standard for the analysis of volatile organic compounds in a research or quality control setting.



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Figure 2: Generalized workflow for the analysis of **3-Ethyl-5-methylheptane**.

Methodology Detail:

- **Sample Preparation:** The initial sample containing **3-Ethyl-5-methylheptane** is acquired. If it is part of a complex mixture, purification via fractional distillation is often employed to isolate the compound based on its boiling point (161 °C).[4]
- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is the primary technique for analysis.[2]
 - **Injection:** A vaporized sample is introduced into a gas chromatograph.
 - **Separation:** The sample travels through a capillary column (often a non-polar phase for alkanes) where components are separated based on their boiling points and interactions with the column's stationary phase.
 - **Detection (MS):** As components elute from the GC column, they enter a mass spectrometer. They are ionized (typically by electron impact), fragmented, and the fragments are separated based on their mass-to-charge ratio.
- **Data Interpretation:** The resulting mass spectrum provides a molecular fingerprint. This spectrum is compared against reference spectra in databases like the NIST Mass Spectrometry Data Center to confirm the compound's identity.[2][11] The retention time from the chromatogram is used to calculate the Kovats Retention Index, providing an additional layer of confirmation.[2][8]

Biological Activity and Toxicology

As a saturated aliphatic hydrocarbon, **3-Ethyl-5-methylheptane** is not known to be involved in specific biological signaling pathways. Its primary relevance in a biological context is related to its properties as a non-polar solvent and its potential toxicity.[2] It is classified under "Solvents - > Aliphatics, Saturated (2] For hazard assessment, it is often grouped with related alkanes; for instance, hazard summaries may refer to data for n-Decane.[2] Like other volatile alkanes, high concentrations of its vapor can act as a simple asphyxiant and central nervous system depressant. Standard laboratory safety protocols for handling volatile organic compounds should be strictly followed.

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